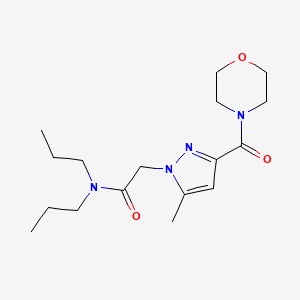

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide

Description

The compound 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide features a pyrazole core substituted with a methyl group at position 5 and a morpholine-4-carbonyl moiety at position 2. The acetamide side chain is N,N-dipropylated, distinguishing it from simpler alkylated analogs. The morpholine group enhances solubility and hydrogen-bonding capacity, while the dipropylacetamide may increase lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N,N-dipropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-4-6-19(7-5-2)16(22)13-21-14(3)12-15(18-21)17(23)20-8-10-24-11-9-20/h12H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHNKPFUQPZRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN1C(=CC(=N1)C(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the morpholine-4-carbonyl group. The final step involves the acylation of the pyrazole derivative with N,N-dipropylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the morpholine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with varied properties.

The compound has been studied for its potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting metabolic disorders.

- Receptor Binding : The compound's ability to bind to various receptors suggests potential applications in pharmacology, particularly in modulating cellular responses.

Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic development against pain and inflammation-related conditions.

Case Studies

Several studies have investigated the biological effects of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide:

- Anti-cancer Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. Specific mechanisms include apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity : Experimental models have demonstrated that this compound can reduce inflammation markers in animal studies, supporting its role as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares structural similarities with pyrazole-carboxamide derivatives reported in the literature (Table 1). Key differences lie in substituents on the pyrazole ring and the nature of the amide side chain.

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Physicochemical and Spectroscopic Properties

Key Research Findings

Substituent Impact: Chloro and cyano groups (e.g., in 3a–3d) increase molecular polarity and melting points but may reduce cell permeability compared to morpholine derivatives .

Amide Chain Flexibility : Dipropylacetamide’s longer alkyl chains likely improve membrane penetration over shorter-chain analogs like 11a, though this may trade off with reduced aqueous solubility .

Synthetic Feasibility : EDCI/HOBt-mediated coupling (as in ) is a robust method for pyrazole-carboxamide synthesis, but propylation steps for the target compound may require optimization to match the high yields (68–86%) seen in analogs .

Biological Activity

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide is a synthetic compound that belongs to the class of pyrazole derivatives. Its unique structural features, including a pyrazole ring and a morpholine moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide

- Molecular Formula : CHNO

- Molecular Weight : 356.4 g/mol

Synthesis

The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Introduction of the Morpholine Moiety : This step involves reacting the pyrazole intermediate with morpholine under specific conditions.

- Acetamide Formation : The final step is acylation with N,N-dipropylacetamide to yield the target compound.

The biological activity of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structure allows it to modulate biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through pathways involving caspase activation and modulation of Bcl-2 family proteins .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against various bacterial strains, suggesting potential for development as an antibiotic agent. |

| Study 2 | Reported anticancer effects in human cancer cell lines, indicating its role in inducing apoptosis and inhibiting cell proliferation. |

| Analyzed the compound's interaction with specific enzymes, revealing its potential as a selective inhibitor in metabolic pathways. |

Applications in Medicine and Industry

Given its promising biological activities, 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide is being explored for various applications:

Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

Chemical Research : Used as a building block in synthesizing more complex organic compounds.

Material Science : Investigated for use in developing new materials with specific properties due to its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.